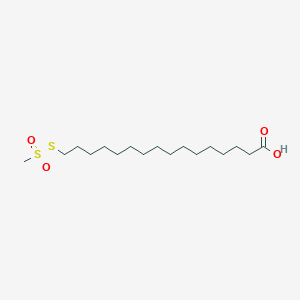

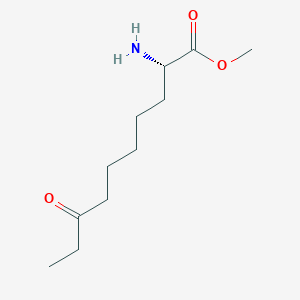

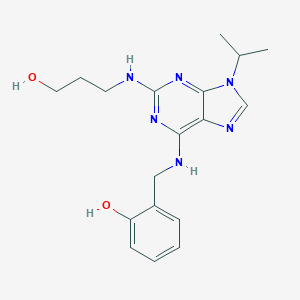

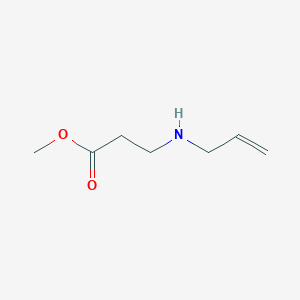

Methyl 3-(allylamino)propanoate

Descripción general

Descripción

Methyl 3-(allylamino)propanoate, also known as MAP, is an organic compound in the class of amines and is commonly used as a reagent in chemical synthesis. MAP is a colorless liquid at room temperature and is soluble in many organic solvents, making it a versatile and useful compound in the laboratory. MAP is used in various chemical reactions including hydrolysis, condensation, oxidation, and reduction reactions. MAP is also used in the synthesis of various compounds and pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis of α-Methylene γ-Butyrolactones : Methyl 3-(N, N-dimethylamino) propionate serves as a synthon for constructing α-methylene γ-butyrolactones, valuable in organic synthesis (Yu & Helquist, 1981).

Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26) : Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates exhibit potent inhibitory activity against CYP26, showing promise in retinoid-responsive neuroblastoma treatments (Gomaa et al., 2011).

Synthesis of Acyclic 2-Substituted Derivatives : Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)-propanoates are used as versatile nucleophiles for various reactions, producing acyclic 2-substituted derivatives (Sokolov & Aksinenko, 2010).

Stereoselective Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate has been developed, useful in pharmaceutical synthesis (Zhong et al., 1999).

Synthesis of Ethyl 3-Cyano-2-(hydroxymethyl) Acrylate : A new regioselective coupling method for ethyl 2-((alkylamino)(cyano)methyl) acrylates leads to the first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate (Arfaoui & Amri, 2009).

Pharmacological Effects : Dichlofop-methyl, a derivative, acts as a strong auxin antagonist affecting root growth in wild oat and wheat (Shimabukuro et al., 1978).

Synthesis of Sodium Ibandronate Intermediate : 3-(N-methyl-N-pentylamino)-propanoic acid hydrochloride, an intermediate for Sodium Ibandronate, was synthesized successfully (Jing, 2011).

Production of Polymethyl Methacrylates Precursor : Methyl propanoate, synthesized by Baeyer-Villiger monooxygenases, is an important precursor for polymethyl methacrylates (van Beek et al., 2014).

Chemical-Free Thermal Laser Imaging : A water-soluble thermo-sensitive resin with tertiary amine oxide substituents, derived from methyl propanoate, is used in chemical-free thermal laser imaging (An et al., 2015).

Metabolism of Oxprenolol : Oxprenolol undergoes N-methylation after N-dealkylation, indicating a new pathway for its metabolism, with implications for beta-receptor blocking agents (Leeson et al., 1973).

Chemical Kinetics Study : Methyl propanoate pyrolysis has been studied for its faster reaction compared to ethyl propanoate, with implications in chemical kinetics (Farooq et al., 2014).

Mecanismo De Acción

Mode of Action

It’s known that similar compounds can undergo various chemical reactions such as claisen condensation . In this reaction, the compound can form an enolate, undergo a nucleophilic reaction, and result in the removal of a leaving group .

Biochemical Pathways

Methyl 3-(allylamino)propanoate may be involved in several biochemical pathways. For instance, it might participate in the metabolism of propionate . Propionate metabolism involves the conversion of propionyl-CoA, a toxic compound formed during the degradation of odd-chain fatty acids, branched-chain amino acids, and cholesterol, into non-toxic and energy-containing metabolites . This process is crucial for the survival of many organisms .

Pharmacokinetics

Similar ester compounds are known to be widely distributed in nature and can undergo various metabolic transformations .

Result of Action

The compound’s potential involvement in propionate metabolism suggests it could play a role in detoxifying propionyl-coa and providing energy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the body .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Methyl 3-(allylamino)propanoate over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature

Propiedades

IUPAC Name |

methyl 3-(prop-2-enylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYVYXCZEYFXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618508 | |

| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37732-74-4 | |

| Record name | N-2-Propen-1-yl-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37732-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-prop-2-en-1-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.